molecular formula C13H15NO B3031199 1-cyclohexyl-4-isocyanatoBenzene CAS No. 191722-72-2

1-cyclohexyl-4-isocyanatoBenzene

Cat. No.: B3031199
CAS No.: 191722-72-2
M. Wt: 201.26 g/mol
InChI Key: VDFSJSHFOGBMMI-UHFFFAOYSA-N
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Description

1-cyclohexyl-4-isocyanatoBenzene is a chemical compound with the molecular formula C₁₃H₁₅NO. It is known for its unique chemical structure, which includes a cyclohexyl group attached to a benzene ring with an isocyanate functional group. This compound has gained attention in various fields of research due to its potential biological activities and applications in different industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclohexyl-4-isocyanatoBenzene can be synthesized through several methods. One common method involves the reaction of 4-cyclohexylphenylamine with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent decomposition of the isocyanate group .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-4-isocyanatoBenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Thiols: React with the isocyanate group to form thiocarbamates.

    Nitrating Agents: Used for nitration of the benzene ring.

    Sulfonating Agents: Used for sulfonation of the benzene ring.

Major Products Formed

Scientific Research Applications

1-cyclohexyl-4-isocyanatoBenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-isocyanatoBenzene primarily involves its reactivity with nucleophiles. The isocyanate group can form covalent bonds with nucleophilic functional groups, leading to the formation of stable products such as ureas, carbamates, and thiocarbamates. These reactions can modify the properties of the target molecules, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclohexyl-4-isocyanatoBenzene is unique due to the presence of both a cyclohexyl group and an isocyanate functional group attached to a benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-cyclohexyl-4-isocyanatobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-10-14-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFSJSHFOGBMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621925
Record name 1-Cyclohexyl-4-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191722-72-2
Record name 1-Cyclohexyl-4-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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